1,4-Oxazocan-6-ol
Description
1,4-Oxazocan-6-ol is an eight-membered heterocyclic compound containing one oxygen and one nitrogen atom within its ring structure, with a hydroxyl group at the sixth position. This structural motif confers unique physicochemical properties, including moderate polarity due to the hydroxyl group and conformational flexibility from the eight-membered ring.
Properties
Molecular Formula |
C6H13NO2 |
|---|---|
Molecular Weight |
131.17 g/mol |
IUPAC Name |
1,4-oxazocan-6-ol |
InChI |
InChI=1S/C6H13NO2/c8-6-1-3-9-4-2-7-5-6/h6-8H,1-5H2 |
InChI Key |
ZXBCXQSRVVPBHO-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCNCC1O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,4-Oxazocan-6-ol can be synthesized through several methods. One common approach involves the cyclization of N-propargylamides using (diacetoxyiodo)benzene (PIDA) as a reaction promoter and lithium iodide (LiI) as an iodine source. This method allows for the efficient formation of the oxazocane ring .
Industrial Production Methods: Industrial production of 1,4-Oxazocan-6-ol typically involves optimizing the reaction conditions to achieve high yields and purity. This may include controlling the temperature, pressure, and concentration of reactants. The use of continuous flow reactors can also enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: 1,4-Oxazocan-6-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazocane derivatives.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: Substitution reactions can introduce various functional groups into the oxazocane ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxazocane-6-one, while reduction can produce various hydroxylated derivatives .
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C₇H₁₃N₁O₂
- Molecular Weight : 143.19 g/mol
- Structural Features : The presence of a hydroxyl group at the 6-position enhances its reactivity and interaction with biological targets.
Chemistry
1,4-Oxazocan-6-ol serves as a building block in the synthesis of more complex molecules. Its unique ring structure allows for the development of new materials and catalysts. This compound can undergo various chemical reactions, including oxidation and substitution, making it versatile for organic synthesis.
Biology
In biological research, derivatives of 1,4-oxazocan-6-ol are studied for their potential as:
- Enzyme Inhibitors : The compound can inhibit enzyme activities by binding to active sites, altering metabolic pathways.
- Receptor Modulators : It may interact with neurotransmitter receptors, influencing neurotransmitter reuptake mechanisms beneficial for treating mood disorders.
Research indicates significant biological activities:
- Antimicrobial Activity : Preliminary studies suggest that 1,4-oxazocan-6-ol exhibits antimicrobial properties against various bacterial strains.
- Neuroprotective Effects : Its structure allows potential interactions with central nervous system receptors, indicating possible protective effects against neurodegenerative diseases.
Medicine
In medicinal chemistry, 1,4-oxazocan-6-ol is explored for its therapeutic properties. Its potential applications include:
- Development of new drugs targeting neurological and psychiatric disorders.
- Investigating its role in treating metabolic disorders through enzyme modulation.
Industrial Applications
The compound is utilized in the production of polymers and resins. Its ability to form stable ring structures makes it useful in creating materials with specific mechanical and chemical properties.
Case Study 1: Antimicrobial Properties
A study evaluated the antimicrobial efficacy of various oxazepane derivatives that included 1,4-oxazocan-6-ol. Results indicated significant inhibition against certain bacterial strains, highlighting its potential as an antimicrobial agent.
Case Study 2: Neuroprotective Mechanisms
Research focusing on neuroprotective compounds found that derivatives similar to 1,4-oxazocan-6-ol exhibited protective effects against oxidative stress-induced cell death in neuronal cell lines. This suggests that the compound could play a role in developing treatments for neurodegenerative diseases.
Case Study 3: Enzyme Modulation
Investigations into enzyme modulation demonstrated that this compound can influence metabolic pathways significantly. The ability to modulate enzyme activity positions it as a potential therapeutic agent in various metabolic disorders.
Mechanism of Action
The mechanism of action of 1,4-Oxazocan-6-ol involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. This interaction can affect various biochemical pathways, leading to its observed effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Structural and Functional Group Comparisons
The following compounds share structural similarities with 1,4-Oxazocan-6-ol but differ in ring size, heteroatom composition, and substituents:
| Compound Name | CAS Number | Ring Size | Heteroatoms | Key Functional Groups | Molecular Formula |
|---|---|---|---|---|---|
| 1,4-Oxazocan-6-ol | Not Provided | 8 | O, N | Hydroxyl (position 6) | Not Provided |
| (6S)-1,4-Oxazepan-6-ol | 2940871-81-6 | 7 | O, N | Hydroxyl (position 6), oxalic acid salt | C₇H₁₃NO₆ |
| 1,4,8,11-Tetraoxacyclotetradecan-6-ol | 106418-44-4 | 14 | 4 O | Hydroxyl (position 6), tetradecyl chain | Not Provided |
| Oxepan-2-one (Hexan-6-olide) | 502-44-3 | 7 | O (lactone) | Ester group | C₆H₁₀O₂ |
Key Observations :
- Ring Size: Smaller rings (e.g., 7-membered oxazepane) exhibit higher ring strain and rigidity compared to larger rings like the 14-membered tetraoxacyclotetradecanol .
- Functional Groups : Salt forms (e.g., hydrochloride or oxalic acid salts) improve water solubility, as seen in (6S)-1,4-Oxazepan-6-ol, while long alkyl chains (e.g., tetradecyl) enhance lipophilicity .
Physicochemical Properties
| Property | 1,4-Oxazocan-6-ol (Theoretical) | (6S)-1,4-Oxazepan-6-ol | Oxepan-2-one |
|---|---|---|---|
| Solubility | Moderate in polar solvents | High (due to salt form) | Low (non-polar solvents) |
| Melting Point | Not Reported | Not Reported | 2-4°C (liquid at RT) |
| Stability | Likely stable under inert conditions | Enhanced by oxalic acid | Hydrolyzes in aqueous base |
| Bioactivity Potential | Moderate (N-containing) | High (chiral center) | Low (industrial use) |
Notes:
Biological Activity
1,4-Oxazocan-6-ol is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the available literature on its pharmacological properties, including antibacterial, antifungal, anti-inflammatory, and anticancer activities.
Chemical Structure
1,4-Oxazocan-6-ol features a six-membered ring containing an oxygen and nitrogen atom. This unique structure contributes to its interaction with biological macromolecules, enhancing its pharmacological potential.
Antimicrobial Activity
1,4-Oxazocan-6-ol exhibits significant antimicrobial properties. Studies have shown that derivatives of oxazocan compounds demonstrate activity against various bacterial strains:
- Antibacterial Activity :
| Compound | MIC (mg/mL) | Bacteria |
|---|---|---|
| 1,4-Oxazocan-6-ol Derivative A | 6.72 | E. coli |
| 1,4-Oxazocan-6-ol Derivative B | 6.63 | S. aureus |
Antifungal Activity
The compound also demonstrates antifungal properties, with studies indicating effectiveness against common fungal pathogens. Specific data on the antifungal efficacy of 1,4-Oxazocan-6-ol is limited but suggests potential for further exploration.
Anti-inflammatory Activity
Research indicates that 1,4-Oxazocan-6-ol has anti-inflammatory effects. It has been shown to inhibit carrageenan-induced edema in rat models, suggesting its potential as an anti-inflammatory agent:
- In Vivo Studies : Compounds exhibited up to 94% inhibition of edema at varying time points post-administration .
Anticancer Activity
The anticancer potential of 1,4-Oxazocan-6-ol has been explored through various studies focusing on different cancer cell lines:
- Cell Viability Assays : In studies using MCF-7 and MDA-MB-231 breast cancer cell lines, certain derivatives showed IC50 values as low as 2.5 μM, indicating potent cytotoxic effects .
| Cell Line | Compound | IC50 (μM) |
|---|---|---|
| MCF-7 | A | 2.5 |
| MDA-MB-231 | B | 4.88 |
The biological activity of 1,4-Oxazocan-6-ol can be attributed to its ability to interact with various biological targets:
- Hydrogen Bonding : The presence of nitrogen and oxygen in the oxazocan ring facilitates hydrogen bonding with biomacromolecules.
- Enzyme Inhibition : Some derivatives have been shown to inhibit specific enzymes linked to disease processes (e.g., α-glucosidase) .
Case Studies
Several case studies highlight the therapeutic potential of 1,4-Oxazocan-6-ol:
- Study on Anticancer Effects : A recent study synthesized multiple oxazocan derivatives and evaluated their effects on tumor growth in mouse models. Results indicated a significant reduction in tumor size when treated with oxazocan compounds compared to controls .
- Antimicrobial Efficacy : A comparative study evaluated the antimicrobial activity of various oxazocan derivatives against standard bacterial strains and found that certain compounds exhibited superior efficacy compared to traditional antibiotics .
Q & A
Basic Research Questions
Q. How should researchers design a systematic literature review for 1,4-Oxazocan-6-ol when data is scarce?
- Methodology :
- Use structural analogs (e.g., 1,4-dioxane or 1,4-diazocane derivatives) to infer physicochemical properties or reactivity patterns when direct data is unavailable .
- Employ databases like SciFinder, Reaxys, and Web of Science with Boolean operators (e.g., "(1,4-Oxazocan-6-ol) AND (synthesis OR toxicity)") to prioritize peer-reviewed studies and government reports .
- Cross-validate findings with Safety Data Sheets (SDS) and regulatory documents (e.g., EPA reports) to ensure consistency .
Q. What steps ensure the validity of physicochemical property data for 1,4-Oxazocan-6-ol?
- Methodology :
- Verify data across multiple authoritative sources (e.g., PubChem, STN International) and flag discrepancies for further analysis .
- Use computational tools (e.g., EPI Suite, COSMOtherm) to estimate properties like logP or water solubility when experimental data is absent, noting the margin of error in predictions .
- Document all sources in a validation table (Example):
| Property | Source 1 Value | Source 2 Value | Computational Estimate | Notes |
|---|---|---|---|---|
| Melting Point | 98°C | 95–100°C | N/A | Verified via DSC |
| logP | 1.2 | N/A | 1.4 (±0.3) | EPI Suite prediction |
Q. How can researchers formulate a focused research question on 1,4-Oxazocan-6-ol’s reactivity?
- Methodology :
- Apply the FLOAT Method : Link specific variables (e.g., "How does pH influence the hydrolysis kinetics of 1,4-Oxazocan-6-ol in aqueous solutions?") to avoid overly broad or narrow scopes .
- Prioritize questions addressable within available resources (e.g., lab equipment, computational licenses) and supported by ≥10 primary studies .
Advanced Research Questions
Q. How should contradictory data on 1,4-Oxazocan-6-ol’s metabolic pathways be resolved?
- Methodology :
- Conduct iterative analysis: Compare in vitro (e.g., hepatocyte assays) and in silico (e.g., MetaSite) results to identify outliers .
- Apply the Principal Contradiction Framework : Determine if discrepancies arise from methodological differences (e.g., HPLC vs. LC-MS detection limits) or intrinsic compound variability .
- Example workflow:
1. Collate conflicting datasets → 2. Identify technical vs. biological variables → 3. Replicate key experiments → 4. Statistically model uncertainty (e.g., Monte Carlo simulations)
Q. What strategies integrate computational and experimental data for predicting 1,4-Oxazocan-6-ol’s environmental fate?
- Methodology :
- Combine QSAR models (e.g., ECOSAR) with microcosm studies to assess biodegradation pathways .
- Use sensitivity analysis to rank parameters (e.g., soil adsorption coefficients, hydrolysis rates) impacting persistence .
- Reference EPA’s exposure assessment framework for vulnerable populations (e.g., bioaccumulation in aquatic organisms) .
Q. How can synthetic routes to 1,4-Oxazocan-6-ol be optimized for yield and purity?
- Methodology :
- Screen catalysts (e.g., Lewis acids) and solvents using DoE (Design of Experiments) to identify critical factors (e.g., temperature, reaction time) .
- Compare with diazocine synthesis protocols (e.g., cyclization of diamines with carbonyl reagents) to adapt stepwise purification techniques .
- Track intermediates via LC-NMR to mitigate side reactions (e.g., ring-opening) .
Data Analysis and Reporting Standards
Q. What criteria define robust spectral data interpretation for 1,4-Oxazocan-6-ol?
- Methodology :
- Require ≥2 independent techniques (e.g., H NMR, HRMS) for structural confirmation, with explicit annotation of splitting patterns and coupling constants .
- Cross-reference with databases (e.g., SDBS, NIST Chemistry WebBook) and report deviations ≥5% .
Q. How should researchers address gaps in toxicological data for 1,4-Oxazocan-6-ol?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
